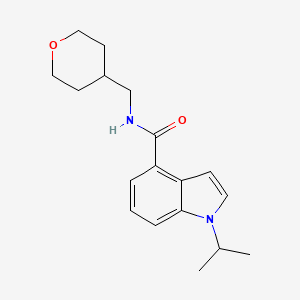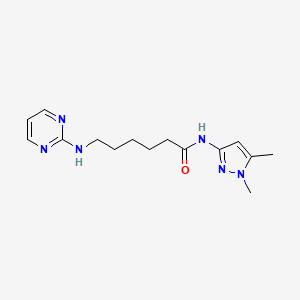
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an indole core, a carboxamide group, and a tetrahydropyran moiety
Preparation Methods
The synthesis of 1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a tetrahydropyran-containing alkyl halide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-3-carboxamide: This compound differs in the position of the carboxamide group on the indole ring.
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-5-carboxamide: Another positional isomer with the carboxamide group at a different position on the indole ring.
1-(propan-2-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide: Similar to the previous compounds but with the carboxamide group at the 6-position.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-13(2)20-9-6-15-16(4-3-5-17(15)20)18(21)19-12-14-7-10-22-11-8-14/h3-6,9,13-14H,7-8,10-12H2,1-2H3,(H,19,21) |
InChI Key |
FPXKMZSGBNVCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-3-{[1-(propan-2-yl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11000878.png)

![methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11000891.png)

![methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate](/img/structure/B11000901.png)
![4-({4-[(3,4-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B11000906.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11000916.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11000918.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11000921.png)
![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000937.png)

![N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine](/img/structure/B11000945.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11000961.png)
